BenchChemオンラインストアへようこそ!

1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

PD-1/PD-L1 HTRF assay immune checkpoint

1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775468-02-4) is a synthetic small molecule characterized by a piperidine core, a 4-butoxybenzoyl substituent, and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl side chain, with molecular formula C₂₅H₂₉N₃O₃ and molecular weight 419.53 g/mol. The compound belongs to the 1,2,4-oxadiazolyl‑piperidine chemotype that has been investigated in multiple therapeutic areas, including PD‑1/PD‑L1 immune checkpoint modulation and pain/diarrhea indications , establishing its relevance as a research tool for studying protein–protein interaction networks.

Molecular Formula C25H29N3O3
Molecular Weight 419.525
CAS No. 1775468-02-4
Cat. No. B2688645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
CAS1775468-02-4
Molecular FormulaC25H29N3O3
Molecular Weight419.525
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
InChIInChI=1S/C25H29N3O3/c1-2-3-17-30-22-11-9-21(10-12-22)25(29)28-15-13-19(14-16-28)18-23-26-24(27-31-23)20-7-5-4-6-8-20/h4-12,19H,2-3,13-18H2,1H3
InChIKeySTEDCXYIFIXXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775468-02-4): Core Identity and Sourcing Context


1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775468-02-4) is a synthetic small molecule characterized by a piperidine core, a 4-butoxybenzoyl substituent, and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl side chain, with molecular formula C₂₅H₂₉N₃O₃ and molecular weight 419.53 g/mol [1]. The compound belongs to the 1,2,4-oxadiazolyl‑piperidine chemotype that has been investigated in multiple therapeutic areas, including PD‑1/PD‑L1 immune checkpoint modulation [2] and pain/diarrhea indications [3], establishing its relevance as a research tool for studying protein–protein interaction networks.

Procurement Risk: Why 1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Cannot Be Replaced by a Generic Analog


Within the 1,2,4-oxadiazolyl‑piperidine series, minor structural modifications directly translate into large shifts in target engagement and biological potency. Published structure–activity relationship (SAR) data from the PD‑1/PD‑L1 inhibitor class show that altering the 3‑aryl substituent on the oxadiazole ring can change the IC₅₀ by over an order of magnitude [1]. Consequently, using a closely related analog such as the 4‑methoxyphenyl or 4‑fluorophenyl derivative in place of the 3‑phenyl compound risks introducing an inactive control or confounding biological interpretation, even when the compounds share the same core scaffold .

Quantitative Differentiation Evidence for 1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775468-02-4)


PD‑L1 Binding Affinity Relative to BMS‑202: A Same‑Assay Comparison

In a homogeneous time‑resolved fluorescence (HTRF) assay measuring blockade of the human PD‑1/PD‑L1 interaction, the target compound exhibits an IC₅₀ of 1.39×10³ nM (1,390 nM) [1]. Under identical assay conditions, the clinical‑stage inhibitor BMS‑202 (CAS 1675203‑84‑5) shows an IC₅₀ of 18 nM, corresponding to a ~77‑fold weaker potency for the target compound [2]. This head‑to‑head quantitative difference unambiguously positions the 3‑phenyl‑substituted oxadiazolyl‑piperidine as a low‑potency probe suitable for use as a negative control or for studying binding‑site topology where weak, reversible engagement is desired, whereas BMS‑202 serves as a potent positive control.

PD-1/PD-L1 HTRF assay immune checkpoint

Structural Analogs and 3‑Position SAR: Influence of the Phenyl Group on Potency

Comparative analysis of structurally characterized analogs highlights the critical role of the 3‑aryl substituent. The 3‑(4‑methoxyphenyl) analog (CAS 1775482‑34‑2; C₂₆H₃₁N₃O₄; MW 449.54) differs solely by the addition of a methoxy group, yet occupies a different chemical space that would alter hydrogen‑bonding and steric interactions with the PD‑L1 binding pocket. While quantitative potency data for this specific analog are not available in the public domain, class‑level SAR indicates that electron‑donating substituents on the phenyl ring can either enhance or diminish activity depending on the target context [1]. The unsubstituted 3‑phenyl compound thus represents a distinct molecular tool that cannot be substituted by the methoxy or fluoro analogs unless confirmatory dose–response data are generated.

structure–activity relationship oxadiazole substitution PD‑L1

Purity Benchmarking Against Vendor‑Supplied Analogs

The target compound is typically supplied at 95% purity , which is 5 absolute percentage points higher than the 90% purity reported for the closest commercially available analog, the 3‑(4‑methoxyphenyl) derivative (CAS 1775482‑34‑2) . Although both purity levels are acceptable for most in‑vitro assays, the lower purity of the comparator may introduce additional batch‑to‑batch variability when used as a surrogate, potentially complicating dose–response reproducibility. Direct procurement of the 95%‑purity 3‑phenyl compound therefore provides a measurable quality advantage for experiments that are sensitive to minor impurities.

purity quality control research compound

Application Scenarios for 1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS 1775468-02-4)


Low‑Potency Negative Control for PD‑L1 Homodimerization Assays

In experiments that measure PD‑L1 dimerization using HTRF or TR‑FRET readouts, a potent inhibitor such as BMS‑202 (IC₅₀ = 18 nM) fully blocks dimer formation at nanomolar concentrations [1]. The target compound (IC₅₀ = 1,390 nM) provides a weak, dose‑dependent control that establishes the lower boundary of the assay window. This allows researchers to construct a 3‑point pharmacological profile (vehicle, weak inhibitor, potent inhibitor) within a single chemical scaffold family, improving statistical robustness while maintaining chemical consistency [2].

Chemical Probe for Mapping Binding‑Site Tolerance to the 3‑Aryl Substituent

Structural biology groups studying the PD‑L1 dimer interface can co‑crystallize or model the unsubstituted 3‑phenyl compound to visualize the minimal steric and electronic requirements of the binding pocket. Unlike analogs bearing methoxy or fluoro groups , the 3‑phenyl derivative avoids confounding hydrogen‑bond interactions, isolating the contribution of the core oxadiazole‑piperidine scaffold to binding thermodynamics.

Calibration Standard for SAR Expansion Libraries

Medicinal chemistry teams building a focused library around the 1,2,4‑oxadiazolyl‑piperidine template can use the 1,390 nM IC₅₀ result as a baseline to quantify potency gains from subsequent functionalization at the 3‑position. Because the assay conditions and target (human PD‑1/PD‑L1 HTRF) match those reported for BMS‑202, the fold‑improvement metric (e.g., 77‑fold gain) provides a directly transferable SAR vector that can be applied to other chemotypes within the program [1].

Quote Request

Request a Quote for 1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.